1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a quinoxaline ring substituted with an ethoxy group at the third position and a piperidine-3-carboxylic acid moiety at the second position. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with an appropriate dicarbonyl compound, such as ethyl glyoxalate, under acidic conditions.
Ethoxylation: The ethoxy group is introduced at the third position of the quinoxaline ring through an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate.
Piperidine-3-carboxylic Acid Introduction: The piperidine-3-carboxylic acid moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the ethoxyquinoxaline intermediate with piperidine-3-carboxylic acid under basic conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents such as ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders, given its structural similarity to known bioactive quinoxaline derivatives.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. The piperidine-3-carboxylic acid moiety may enhance the compound’s ability to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders.
Comparison with Similar Compounds
1-(3-Ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid can be compared with other quinoxaline derivatives, such as:
1-(2-Aminoethyl)piperidine-3-carboxylic acid: This compound has a similar piperidine-3-carboxylic acid moiety but lacks the ethoxy group, resulting in different biological activities.
1-(3-Methoxyquinoxalin-2-yl)piperidine-3-carboxylic acid: The presence of a methoxy group instead of an ethoxy group can alter the compound’s reactivity and interaction with biological targets.
1-(3-Chloroquinoxalin-2-yl)piperidine-3-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-15-14(17-12-7-3-4-8-13(12)18-15)19-9-5-6-11(10-19)16(20)21/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,20,21) |
InChI Key |
OJNPOOCCOOFQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)O |
Origin of Product |
United States |
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